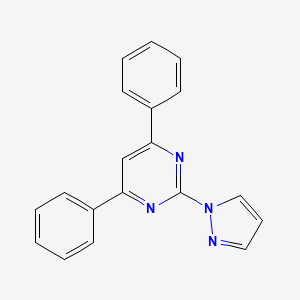![molecular formula C18H24N2O2 B5513611 5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)
5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide" belongs to a class of organic chemicals characterized by the presence of furamide moiety along with tert-butyl and dimethylamino phenyl groups. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, demonstrating the significance of its detailed chemical analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from readily available precursors. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in many biologically active compounds, is synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction steps, achieving an overall yield of 81% (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to "5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide" is elucidated using spectroscopic techniques and X-ray crystallography, providing detailed information on their geometric configuration and electronic structure. For example, the molecular structure and spectroscopic properties of a carbacylamidophosphate derivative were thoroughly analyzed, revealing intermolecular hydrogen bonds forming a centrosymmetric hexameric chain (Gholivand et al., 2009).
Chemical Reactions and Properties
The chemical behavior of "5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide" and its derivatives can be complex, involving various reactions such as nucleophilic substitutions, acylations, and cyclization processes. These reactions are pivotal for the synthesis of more complex molecules, showcasing the compound's versatility as a chemical intermediate.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are typically determined through experimental studies, including spectroscopy and crystallography, to provide insights into the compound's stability, solubility, and crystalline form.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are essential for predicting the compound's behavior in chemical syntheses and its potential applications. Studies on related compounds, such as the base-induced chemiluminescent decomposition of stereoisomeric compounds, highlight the importance of understanding these properties (Matsumoto et al., 2001).
科学的研究の応用
Synthesis and Characterization of Ligands
Research on similar compounds focuses on the synthesis and structural characterization of new ligands. For example, compounds based on 2-tert-butyl-4-methylphenol have been synthesized, showcasing their potential as tridentate ligands due to their steric hindrance and ability to form stable complexes with metals. These complexes are important for understanding molecular interactions and designing catalysts for chemical reactions (Lazareva & Zelbst, 2021).
Development of Polymeric Materials
Another area of research involves the synthesis of polyamides using compounds with bulky substituents, like tert-butyl groups, to enhance material properties. These polyamides demonstrate excellent solubility, thermal stability, and potential for creating flexible, tough films, indicating their use in advanced material applications (Hsiao, Yang, & Chen, 2000).
Catalytic and Biological Applications
Research on complexes containing tert-butyl and dimethylamino groups has explored their catalytic and biological applications. For instance, zinc hydride complexes with tert-butyl and dimethylamino substituents have been studied for their reactivity with CO2, showcasing the potential for carbon capture and conversion technologies (Brown et al., 2014). Furthermore, compounds with similar structures have been investigated for their anticancer properties, contributing to the development of new pharmacophores for anticancer drug design (Kumar et al., 2009).
Electrochromic Materials
Additionally, the synthesis of electrochromic materials using related compounds has been explored. These materials change color upon the application of electrical voltage, indicating their potential for use in smart windows, displays, and other electronic devices (Hsiao, Liou, & Wang, 2009).
将来の方向性
The future directions for research on “5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide” could include further exploration of its synthesis, reactivity, and potential applications. This could involve studying its interactions with various biological systems, exploring its potential uses in pharmaceuticals or materials science, and developing new synthetic routes .
特性
IUPAC Name |
5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-15(11-16(22-12)18(2,3)4)17(21)19-13-7-9-14(10-8-13)20(5)6/h7-11H,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRWZPGTCFOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)
![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)
![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)
![1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)

![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)
![3-allyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B5513600.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)
![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)
![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)